molecular formula C22H23NO7 B4040478 5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4040478
M. Wt: 413.4 g/mol
InChI Key: MQDWJQOZQAWYHL-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H23NO7 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.14745207 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is related to a broad area of research focusing on the synthesis and characterization of pyrrole derivatives. A study demonstrated the synthesis of a related pyrrole chalcone derivative through aldol condensation, highlighting its potential in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, and pyridines. This indicates the compound's relevance in synthetic chemistry for generating a variety of bioactive molecules (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Reaction Mechanisms

Another aspect of research involves understanding the reaction mechanisms of benzoyl chlorides with Huisgen's zwitterion, leading to functionalized dihydro-pyrroles and tetrasubstituted furans. The structural confirmation through X-ray diffraction studies provides insight into the compound's potential to undergo various chemical transformations, contributing to medicinal chemistry and materials science (I. Yavari, Ako Mokhtarporyani-Sanandaj, L. Moradi, & A. Mirzaei, 2008).

Antibacterial and Analgesic Activity

Investigations into the antibacterial and analgesic activities of related compounds provide a foundation for the development of new therapeutic agents. For example, studies on 5-aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones showcase their potential in addressing bacterial infections and pain management, underscoring the importance of such compounds in pharmaceutical research (V. L. Gein et al., 2010).

Antioxidant Protection in Cardiac Dysfunction

A significant application of related compounds involves their role in protecting the heart against ischemia/reperfusion-induced cardiac dysfunction. Modifications of verapamil, a calcium antagonist, with pyrroline derivatives like N-Hydroxy-pyrroline, have shown to offer antioxidant protection without compromising calcium antagonistic activity. This highlights the potential for designing novel therapeutic agents that combine antioxidant and antiarrhythmic properties for the treatment of cardiovascular diseases (Rajarsi Mandal et al., 2007).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-27-15-8-7-13(11-17(15)28-2)19-18(20(24)16-6-4-10-30-16)21(25)22(26)23(19)12-14-5-3-9-29-14/h4,6-8,10-11,14,19,25H,3,5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDWJQOZQAWYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

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